molecular formula C4H10N2O6 B1260248 Hydrazine tartrate CAS No. 634-62-8

Hydrazine tartrate

Cat. No.: B1260248
CAS No.: 634-62-8
M. Wt: 182.13 g/mol
InChI Key: GHPDWAAGDJPBLL-UHFFFAOYSA-N
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Description

Hydrazine tartrate is an organic compound with the molecular formula C₄H₁₀N₂O₆. It is a salt formed from hydrazine and tartaric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically a white crystalline solid that is soluble in water.

Scientific Research Applications

Hydrazine tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of polymers, agrochemicals, and as a corrosion inhibitor in water treatment processes.

Safety and Hazards

Hydrazines are highly reactive and easily catch fire . Workers may be harmed from exposure to hydrazine . The level of harm depends upon the dose, duration, and work being done . Hydrazine is used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine tartrate can be synthesized by reacting hydrazine hydrate with tartaric acid. The reaction typically occurs in an aqueous medium, where hydrazine hydrate (N₂H₄·H₂O) is added to a solution of tartaric acid (C₄H₆O₆). The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity. The precipitated this compound is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to nitrogen gas and water. This reaction is often catalyzed by metal ions or enzymes.

    Reduction: this compound can act as a reducing agent, donating electrons to other compounds in redox reactions.

    Substitution: In some cases, this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

    Reduction: this compound can reduce metal ions such as copper(II) to copper(I) or copper metal. This reaction often occurs in an alkaline medium.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often under basic conditions.

Major Products Formed:

    Oxidation: Nitrogen gas (N₂) and water (H₂O).

    Reduction: Reduced metal species (e.g., copper metal).

    Substitution: Various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of hydrazine tartrate involves its ability to donate electrons and participate in redox reactions. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include the inhibition of monoamine oxidase and the modulation of oxidative stress pathways.

Comparison with Similar Compounds

    Hydrazine sulfate (N₂H₄·H₂SO₄): Used in similar applications but has different solubility and stability properties.

    Hydrazine hydrate (N₂H₄·H₂O): A more reactive form of hydrazine, commonly used in fuel cells and as a reducing agent.

Hydrazine tartrate stands out due to its specific applications in organic synthesis and its role in various industrial processes.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPDWAAGDJPBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-62-8
Record name Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?

A: this compound acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with this compound to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.

Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?

A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.

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